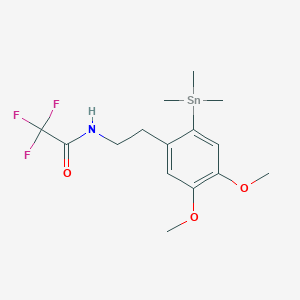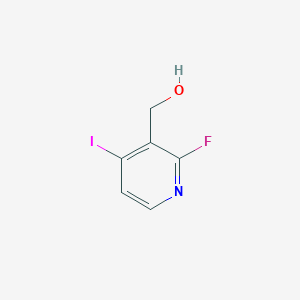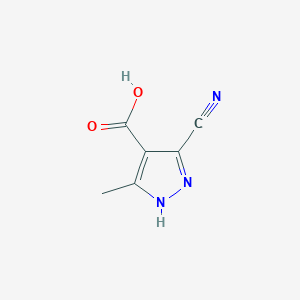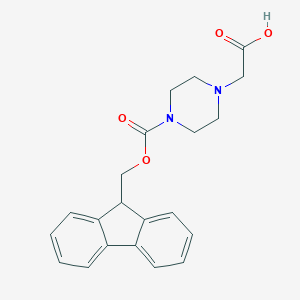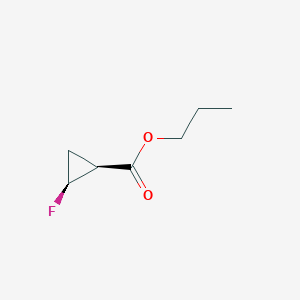
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate
Vue d'ensemble
Description
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is a chemical compound that belongs to the class of fluorophores . Fluorophores are molecules that can absorb light at a certain wavelength and re-emit light at a longer wavelength. They are used in many applications, including fluorescence spectroscopy, biological imaging, and as fluorescent dyes .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which are structurally similar to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Applications De Recherche Scientifique
Excitation-Wavelength Dependent Fluorescence
The excitation wavelength dependence of the steady-state and time-resolved emission spectra of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate has been examined . This property is useful in fluorescence spectroscopy, which is an appropriate technique for investigating structural properties of fluorophores in liquid systems .
Fluorescence Self and External Quenching
Spectral changes of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate, observed as a function of solute concentration, external quenching by aniline (one of the fragments of the investigated molecule), and temperature, were interpreted in terms of the selective quenching of different conformers . This property is significant in understanding the behavior of the molecule under different conditions .
Analytical Reference Standard
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is structurally similar to known opioids . Therefore, it can be used as an analytical reference standard in research and forensic applications .
Mécanisme D'action
Target of Action
It’s structurally similar to 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, which targets the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential target, it may be involved in modulating the camp signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Factors such as solubility, stability, and permeability can significantly influence these properties .
Result of Action
Based on its potential target, it may modulate the activity of camp-specific 3’,5’-cyclic phosphodiesterase 4d, thereby influencing cellular processes regulated by the camp signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s fluorescence properties suggest that its environment can influence its spectral characteristics .
Propriétés
IUPAC Name |
ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXMKJYQNXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372458 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
CAS RN |
175276-70-7 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
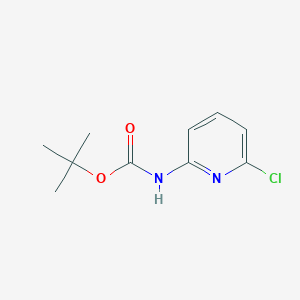
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

